![molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3](/img/structure/B6456042.png)
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of diseases. It belongs to the class of azetidinones, which are a group of compounds that possess a unique five-membered ring structure. This compound has been studied for its potential medicinal properties, particularly for its ability to interact with certain proteins and enzymes in the body.
Applications De Recherche Scientifique
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential medicinal applications. It has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties.
Biochemical and Physiological Effects
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, meaning that it can be produced in large quantities. In addition, it is relatively stable, meaning that it can be stored for long periods of time without losing its potency. However, one of the major limitations is that it is not water soluble, meaning that it must be dissolved in an organic solvent before use.
Orientations Futures
The potential applications of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one are still being explored. Future research could focus on developing more effective synthesis methods for this compound, as well as exploring its potential applications in other areas such as cancer therapy, neurological disorders, and autoimmune diseases. Additionally, further research could be conducted to investigate the compound’s mechanism of action in more detail, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
Méthodes De Synthèse
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is synthesized through a multi-step process involving several reactions. The first step involves the reaction of an amine with an aldehyde to form an imine. This imine is then reacted with a sulfonyl chloride to form a sulfonamide. The sulfonamide is then reacted with an alkyl halide to form an azetidinone. Finally, the azetidinone is subjected to a Wittig reaction to form the desired compound.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

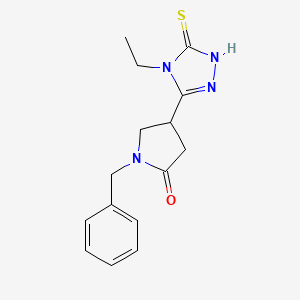
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6455967.png)
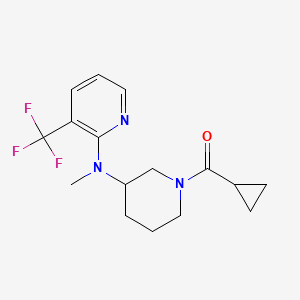
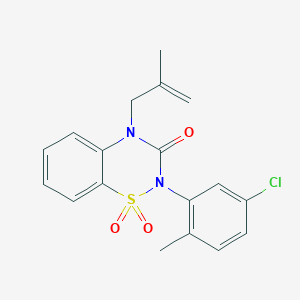
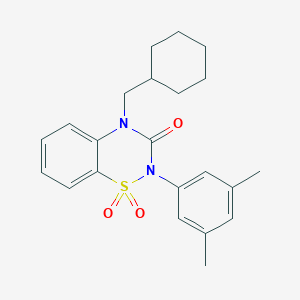
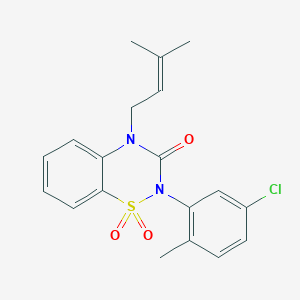
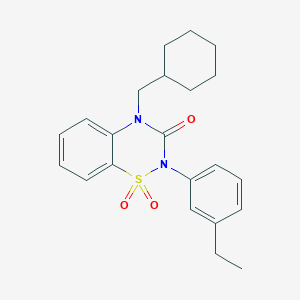
![1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one](/img/structure/B6456012.png)
![5-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456020.png)

![tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate](/img/structure/B6456027.png)
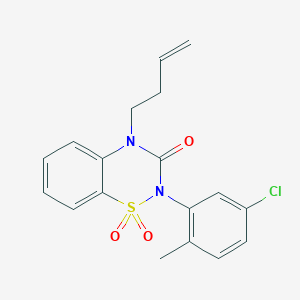
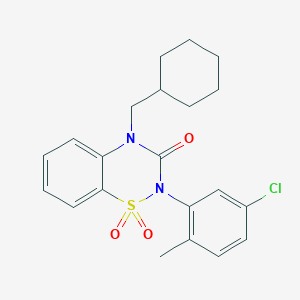
![2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6456053.png)